3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Description
Properties
IUPAC Name |
3-(3-fluoro-5-phenylmethoxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO4/c20-15-6-14(19(21)9-17-12-23-18(10-19)24-17)7-16(8-15)22-11-13-4-2-1-3-5-13/h1-8,17-18,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHPCGYRFMZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)CC1(C3=CC(=CC(=C3)F)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-42-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427501-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo-[3.2.1.02.7]octan-3-one intermediate . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences
Hydroxyl vs. Benzyloxy Substituents
A closely related compound, 3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL (Ref: 10-F304274), replaces the benzyloxy group with a hydroxyl moiety . This substitution reduces lipophilicity (predicted logP: ~1.2 vs. However, the hydroxyl variant is more prone to oxidative degradation, limiting its shelf life compared to the benzyloxy-protected derivative.
Fluorine vs. Trifluoromethoxy Groups
Another analog, 3-fluoro-5-(trifluoromethoxy)benzoyl chloride (Ref: 10-F343170), shares the fluorinated aromatic motif but lacks the bicyclic ether core .
Bicyclic Framework Variations
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol
This discontinued compound (Ref: 10-F736599) introduces a double bond in the bicyclic system, reducing ring strain but increasing susceptibility to ring-opening reactions under acidic conditions . Its discontinuation suggests challenges in synthesis scalability or instability in biological assays.
Comparison Table
Research Findings and Implications
- Bioactivity Potential: The benzyloxy group in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs, making it a candidate for CNS-targeted therapies.
- Stability : The fully saturated bicyclic framework and benzyloxy protection confer superior stability under physiological pH compared to unsaturated or hydroxylated variants .
- Commercial Viability : The discontinuation of structurally similar compounds (e.g., Ref: 10-F736599) underscores the importance of substituent selection and synthetic feasibility in drug development pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
